(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide
Description
Properties
CAS No. |
167073-06-5 |
|---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1 |
InChI Key |
XWUIVRLWEGBPDB-MIMYLULJSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor.
Mode of Action
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall mechanism of action of Ticagrelor, which inhibits platelet aggregation.
Biochemical Pathways
As an intermediate in the synthesis of ticagrelor, it contributes to the overall effect of ticagrelor on the biochemical pathways involved in platelet aggregation.
Pharmacokinetics
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall pharmacokinetic properties of Ticagrelor.
Biological Activity
(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- IUPAC Name : this compound
This compound features a cyclopropane ring with a fluorine substituent and an amide functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. This inhibition can lead to altered lipid profiles in cellular models.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways that regulate cellular responses.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary data from in vitro studies indicate potential anticancer effects by inducing apoptosis in cancer cell lines.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits fatty acid synthase | |
| Anti-inflammatory | Reduces cytokine levels | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to macrophage cell lines. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
A recent study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers, suggesting that the compound could be further explored as a therapeutic agent in oncology.
Scientific Research Applications
Structural Properties
The compound features a cyclopropane ring with a fluorine atom and a phenylethyl group, which contributes to its biological activity. The presence of the fluorine atom can enhance metabolic stability and lipophilicity, making it a valuable candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopropane compounds exhibit promising anticancer properties. For instance, structural modifications of related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique three-dimensional structure of (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide may similarly enhance its interaction with biological targets involved in cancer progression.
Neurological Applications
Fluorinated compounds have been explored for their neuroprotective effects. Some studies suggest that this compound could be investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
Pharmacological Insights
The pharmacokinetics of this compound can be influenced by its lipophilicity and metabolic stability due to the fluorine substitution. This can lead to improved bioavailability and prolonged action in vivo.
Organic Electronics
The unique electronic properties of fluorinated compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the use of this compound in these areas could lead to advancements in device efficiency and stability.
Polymer Chemistry
Fluorinated compounds are often used to modify the properties of polymers, enhancing their thermal stability and chemical resistance. The application of this compound in polymer synthesis could yield materials with superior performance characteristics for industrial applications.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of a series of cyclopropane derivatives similar to this compound against breast cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting that further development could lead to novel therapeutic agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of fluorinated cyclopropanes in models of oxidative stress-induced neuronal damage. The study found that certain derivatives could significantly reduce cell death and improve cell viability, indicating a pathway for future research into neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Stereochemical Complexity: The target compound shares a (1R,2S) cyclopropane configuration with Lemborexant and Milnacipran derivatives , which are known for their stereospecific biological activity.
Fluorine vs. Other Halogens/Substituents :
- Fluorine’s electronegativity and small size may enhance metabolic stability compared to bulkier substituents like iodine (e.g., 315.2 g/mol in vs. ~263.3 g/mol for the target).
- Lemborexant’s dual fluorine atoms and heteroaromatic groups contribute to its orexin receptor affinity , suggesting fluorine’s role in target engagement.
Synthetic Efficiency :
- Yields for fluorinated analogs (e.g., 6% in ) are lower than methoxy-substituted derivatives (78% in ), possibly due to fluorine’s destabilizing effects during cyclopropanation.
Biological Relevance :
- Milnacipran derivatives (e.g., ) inhibit neurotransmitter reuptake, while Lemborexant’s orexin antagonism demonstrates how substituent diversity dictates mechanistic pathways. The target compound’s phenylethyl group may favor CNS penetration, akin to Milnacipran.
Research Findings and Implications
- Fluorine’s Role : Fluorine at the 2-position likely increases lipophilicity (logP) and resistance to oxidative metabolism compared to hydrogen or methyl groups .
- Synthetic Challenges : Low yields in fluorinated cyclopropanes (e.g., 6% in ) suggest a need for optimized protocols, such as transition-metal catalysis or flow chemistry.
Preparation Methods
Cyclopropanecarboxamide Formation from Esters
A well-documented method for preparing cyclopropanecarboxamide derivatives involves the reaction of cyclopropanecarboxylic esters with ammonia in the presence of catalytic amounts of alkali metal alcoholates (e.g., sodium isobutoxide), without hydrocarbon solvents. This process achieves high purity and yield, which is critical for pharmaceutical intermediates.
- The ester used is typically an isobutyl cyclopropanecarboxylate.
- Reaction conditions: 60°–200°C, pressures up to 28 atm.
- Ammonia gas is introduced, and the reaction proceeds for 5 to 9 hours.
- The catalyst loading ranges from 2 to 20 mol % relative to the ester.
- The reaction yields cyclopropanecarboxamide with >99% purity and yields up to 88–98% in repeated batches.
- Workup involves distillation to remove ammonia, isobutanol, and water azeotropes, with recycling of solvents to improve efficiency.
Stereochemical Control in Cyclopropanation
The stereochemistry (1R,2S) of the cyclopropane ring is controlled during the cyclopropanation step, often by using chiral auxiliaries or catalysts in the reaction of alkenes with carbene precursors.
- For example, cyclopropanation of alkenes with diazo compounds under chiral catalyst control can yield enantiomerically enriched cyclopropanes.
- The subsequent fluorination at the 2-position can be stereoselective, preserving or inducing the desired (1R,2S) configuration.
Formation of the Amide Bond
The carboxamide linkage is formed by coupling the cyclopropane-1-carboxylic acid or its activated derivative (e.g., acid chloride, ester) with (1R)-1-phenylethylamine.
- Standard peptide coupling reagents such as EDCI, DCC, or HATU can be used.
- The reaction is typically carried out under mild conditions to preserve stereochemistry.
- Purification by crystallization or chromatography ensures high enantiomeric purity and chemical purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopropanation | Alkene + diazo compound + chiral catalyst | Formation of cyclopropane ring with (1R,2S) stereochemistry |
| Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Introduction of fluorine at 2-position stereoselectively |
| Ester to Carboxamide | Cyclopropanecarboxylate ester + NH3 + sodium isobutoxide catalyst, 60–200°C, 6–28 atm | High purity cyclopropanecarboxamide, 88–98% yield |
| Amide bond formation | Cyclopropane carboxylic acid derivative + (1R)-1-phenylethylamine + coupling reagent | Formation of target amide with preserved stereochemistry |
Research Findings and Optimization Notes
- The use of sodium isobutoxide as a catalyst in the amidation step significantly improves conversion and purity, reducing the need for extensive purification.
- Reaction pressure and temperature are critical parameters; too low pressure or absence of alcoholate catalyst reduces conversion drastically.
- Recycling of solvent and catalyst in the amidation step enhances process sustainability.
- Stereoselective fluorination remains a challenge but can be addressed by choosing appropriate fluorinating agents and reaction conditions.
- Protective group strategies may be employed during multi-step synthesis to avoid side reactions, especially when sensitive functional groups are present.
Q & A
Q. Basic
- NMR Spectroscopy : High-resolution ¹H and ¹³C NMR (e.g., 500 MHz) with coupling constant analysis (e.g., JF-H and JH-H) confirms stereochemistry. For example, trans-cyclopropane protons exhibit J = 5–8 Hz, while cis protons show J = 2–4 Hz .
- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
What analytical methodologies are recommended for assessing purity and enantiomeric excess (EE)?
Q. Basic
- LC-MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .
- Chiral SFC : Supercritical fluid chromatography (e.g., AD-H column) achieves rapid EE determination with <2% error .
- NMR Titration : Chiral shift reagents (e.g., Eu(hfc)3) resolve enantiomers in ¹H NMR spectra .
How can contradictory biological activity data across assays be resolved?
Advanced
Discrepancies in IC50 values (e.g., antiviral vs. cytotoxicity assays) may arise from:
- Assay Conditions : Variations in pH, temperature, or serum proteins affecting compound stability .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or active metabolites .
- Target Conformational States : Employ cryo-EM or SPR to study binding under physiological conditions .
What computational strategies predict binding affinity to target receptors?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina models interactions with viral proteases (e.g., NS3/4A in HCV), prioritizing fluorophenyl and cyclopropane motifs as key pharmacophores .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with catalytic residues (e.g., His57 in serine proteases) .
- QSAR Models : Train models on fluorinated cyclopropane derivatives to correlate substituent electronegativity with activity .
What factors are critical in designing derivatives for SAR studies?
Q. Advanced
- Fluorine Substitution : Replace fluorine with Cl/CF3 to modulate electronic effects and metabolic stability .
- Cyclopropane Modifications : Introduce methyl or difluoromethyl groups to alter ring strain and bioavailability .
- Amide Linkers : Replace (1R)-1-phenylethylamine with bulkier chiral amines (e.g., naphthylethyl) to enhance target selectivity .
How can synthetic yields be optimized when literature reports conflicting data?
Q. Advanced
- Design of Experiments (DoE) : Screen variables (catalyst loading, solvent polarity) using Taguchi methods to identify optimal conditions .
- Catalyst Engineering : Test chiral Ru or Ir complexes to improve enantioselectivity beyond 90% EE .
- In Situ Monitoring : Use ReactIR to track intermediates and adjust reaction time/temperature dynamically .
What are the stability considerations for long-term storage?
Q. Methodological
- Degradation Pathways : Hydrolysis of the amide bond in aqueous buffers (pH < 5 or > 8) or photodegradation of the cyclopropane ring .
- Storage Conditions : Lyophilize and store at -20°C under argon in amber vials. Monitor purity via HPLC every 6 months .
How does fluorination impact biological activity compared to non-fluorinated analogs?
Q. Advanced
- Electron-Withdrawing Effects : Fluorine increases electrophilicity, enhancing covalent binding to cysteine residues in targets like proteases .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, improving plasma half-life (e.g., t1/2 = 8.2 h vs. 2.1 h for non-fluorinated analog) .
What spectroscopic techniques resolve ambiguities in cyclopropane ring conformation?
Q. Advanced
- NOESY NMR : Detects through-space interactions between cyclopropane protons and adjacent substituents to confirm chair/twist-boat conformations .
- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by comparing experimental and calculated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
